An In-depth Technical Guide to the Physical Properties of 1-Boc-3-(hydroxymethyl)pyrrolidine
An In-depth Technical Guide to the Physical Properties of 1-Boc-3-(hydroxymethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Boc-3-(hydroxymethyl)pyrrolidine, also known as tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, is a versatile heterocyclic building block widely employed in organic synthesis and medicinal chemistry.[1][2][3] Its structure incorporates a pyrrolidine ring, a Boc-protecting group, and a primary alcohol, making it a valuable intermediate for creating complex molecular architectures.[1] The Boc (tert-butoxycarbonyl) group provides stability and allows for controlled reactivity, while the hydroxymethyl group serves as a key handle for further functionalization.[1][2][3] This compound is frequently utilized in the synthesis of pyrrolidine derivatives for the development of novel pharmaceuticals, particularly those targeting neurological disorders.[1]
Physical and Chemical Properties
The key physical and chemical properties of 1-Boc-3-(hydroxymethyl)pyrrolidine have been compiled from various sources and are summarized below.
| Property | Value | Source(s) |
| CAS Number | 114214-69-6 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][3][5] |
| Molecular Weight | 201.26 g/mol | [1][2][3][5][6] |
| Appearance | Colorless oil | [1][2][3] |
| Purity | Typically ≥97% or ≥98% (by HPLC) | [1][4][7] |
| Solubility | DMSO: 100 mg/mL (496.85 mM) | [8] |
| Boiling Point | Data not readily available | |
| Melting Point | Not applicable (liquid at room temp.) | |
| Density | Data not readily available | |
| Storage Conditions | Store at 0 to 8 °C | [1][2][3][9] |
Representative Experimental Protocols
While specific experimental data for properties like boiling point and density are not publicly available, the following section outlines the standard methodologies that would be used to determine the key physical characteristics of a compound like 1-Boc-3-(hydroxymethyl)pyrrolidine.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of non-volatile organic compounds, as cited by suppliers for this material.[1][4]
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Objective: To separate the main compound from any impurities and quantify its percentage purity.
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Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.
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Methodology:
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Sample Preparation: A stock solution of 1-Boc-3-(hydroxymethyl)pyrrolidine is prepared by accurately weighing a small amount of the oil and dissolving it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
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Chromatographic Conditions:
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Column: A reverse-phase C18 column is typically used.
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Mobile Phase: A gradient of two solvents, such as water (Solvent A) and acetonitrile (Solvent B), often with a small amount of an additive like 0.1% formic acid to improve peak shape.
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Flow Rate: A constant flow rate, typically 1.0 mL/min.
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Detection: UV detection at a wavelength where the Boc-group absorbs (e.g., ~210-220 nm), as the rest of the molecule lacks a strong chromophore.
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Analysis: The prepared sample is injected into the HPLC system. The resulting chromatogram shows peaks corresponding to the main compound and any impurities. The area of each peak is integrated, and the purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
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Determination of Solubility
The solubility of the compound in various solvents is a critical parameter for its use in synthesis and biological assays.
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Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at a given temperature.
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Methodology (Thermodynamic Solubility):
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Sample Preparation: An excess amount of 1-Boc-3-(hydroxymethyl)pyrrolidine is added to a known volume of the test solvent (e.g., DMSO, water, ethanol) in a vial.
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Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to remove any undissolved solute.
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Quantification: The concentration of the compound in the clear supernatant/filtrate is accurately measured using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy (if a suitable chromophore exists), or quantitative NMR. The measured concentration represents the solubility of the compound in that solvent. For DMSO, a high solubility of 100 mg/mL has been reported.[8]
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Visualizations
Logical and Experimental Workflows
The following diagrams illustrate the logical connections between the molecule's structure and its properties, as well as a typical workflow for its physical characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. iticmedchem.com [iticmedchem.com]
- 5. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine - CAS:199174-24-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. biocompare.com [biocompare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 138108-72-2|(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
